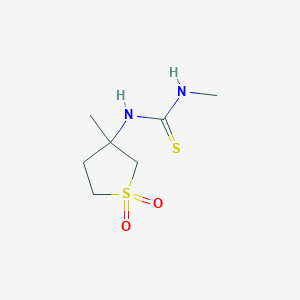
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea ist eine chemische Verbindung, die zur Klasse der Thioharnstoffe gehört. Thioharnstoffe sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen wie Landwirtschaft, Medizin und Industriechemie bekannt. Diese Verbindung zeichnet sich durch das Vorhandensein einer Thioharnstoffgruppe aus, die an einen Dioxothiolanring gebunden ist, der einzigartige chemische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea beinhaltet typischerweise die Reaktion von 3-Methyl-1,1-dioxothiolan mit Methylisothiocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart einer Base wie Kaliumhydroxid, um die Bildung der Thioharnstoffbindung zu erleichtern. Das Reaktionsgemisch wird üblicherweise auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound große Batch- oder kontinuierliche Prozesse umfassen. Die Wahl von Lösungsmitteln, Reaktionsbedingungen und Reinigungsmethoden wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen. Gängige Lösungsmittel, die bei der Synthese verwendet werden, sind Ethanol und Dimethylformamid (DMF), die ein geeignetes Medium für die Reaktion und die anschließenden Reinigungsschritte bieten.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig von den Reaktionsbedingungen und den verwendeten Oxidationsmitteln.
Reduktion: Reduktionsreaktionen können die Thioharnstoffgruppe in entsprechende Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Thioharnstoffgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt wird.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von heterocyclischen Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Thioharnstoffgruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen eingehen und so deren Funktion beeinflussen. Der Dioxothiolanring kann ebenfalls eine Rolle bei der Modulation der Aktivität der Verbindung spielen, indem er ihre chemische Reaktivität und Bindungseigenschaften beeinflusst.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Kalium-(1,1-dioxothiolan-3-yl)-dithiocarbamat: Bekannt für seine fungiziden Eigenschaften.
Methyl-2-(1,1-dioxothiolan-3-yl)acetat: Wird in der organischen Synthese als Zwischenprodukt verwendet.
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-octadecylthiourea:
Einzigartigkeit
1-Methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea ist einzigartig aufgrund seiner spezifischen Kombination aus einer Thioharnstoffgruppe und einem Dioxothiolanring, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C7H14N2O2S2 |
|---|---|
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C7H14N2O2S2/c1-7(9-6(12)8-2)3-4-13(10,11)5-7/h3-5H2,1-2H3,(H2,8,9,12) |
InChI-Schlüssel |
TXSKUTRNVBWVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC |
Löslichkeit |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


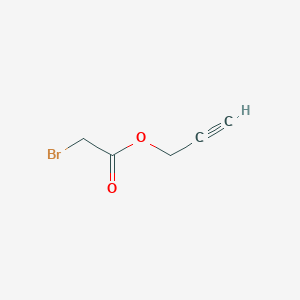
![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)

![[3-(4-Methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12115553.png)
![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)



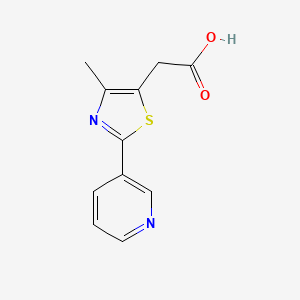
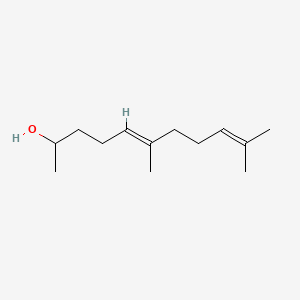
![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
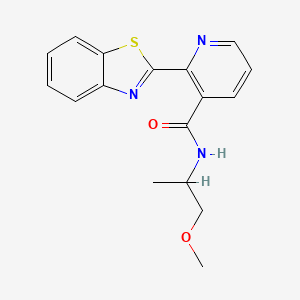
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
